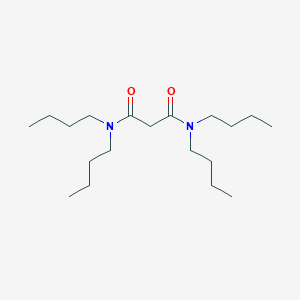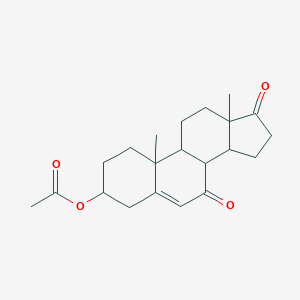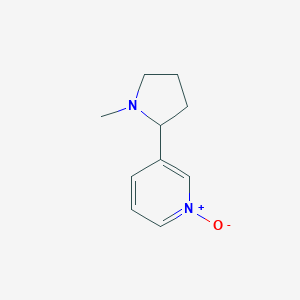
Iodoethane-d5
Overview
Description
O-(N-acetyl-alpha-D-galactosaminyl)-L-serine: is a compound that plays a crucial role in the process of O-glycosylation, which is a type of post-translational modification of proteins. This compound is formed when an N-acetyl-alpha-D-galactosamine residue is transferred to the hydroxyl group of a serine residue in a polypeptide chain. This process is catalyzed by the enzyme polypeptide N-acetylgalactosaminyltransferase .
Safety and Hazards
Iodoethane-d5 is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction and respiratory irritation. It is also suspected of causing genetic defects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only in well-ventilated areas .
Mechanism of Action
Target of Action
Iodoethane-d5, also known as Ethyl-d5 iodide, is a deuterated reagent often used in organic synthesis as a source of ethyl groups . It is primarily targeted at biochemical reactions that require the introduction of an ethyl group .
Mode of Action
The mode of action of this compound is largely based on its interaction with other molecules in a reaction. As a source of ethyl groups, it can participate in various organic reactions, including the synthesis of disubstituted α-amino acids through alkylation . The iodide in this compound serves as a good leaving group, making it an excellent ethylating agent .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the particular reaction it is involved in. For instance, in the synthesis of disubstituted α-amino acids, it would affect the pathways related to amino acid synthesis . .
Pharmacokinetics
It’s important to note that as a reagent used in organic synthesis, its bioavailability would largely depend on the specific reaction conditions and the other compounds present .
Result of Action
The molecular and cellular effects of this compound’s action would be determined by the specific reaction it is involved in. As an ethylating agent, it contributes to the formation of new compounds by introducing ethyl groups . The exact effects would depend on the nature of these new compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it decomposes and turns yellow or reddish from dissolved iodine on contact with air, especially on the effect of light . It should be stored in the presence of copper wire to avoid rapid decomposition . The specific reaction conditions, such as temperature and pH, can also affect its action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(N-acetyl-alpha-D-galactosaminyl)-L-serine involves the enzymatic transfer of an N-acetyl-alpha-D-galactosamine residue from an activated donor molecule, such as UDP-N-acetyl-alpha-D-galactosamine, to the hydroxyl group of a serine residue in a polypeptide chain. This reaction is catalyzed by the enzyme polypeptide N-acetylgalactosaminyltransferase .
Industrial Production Methods: Industrial production of O-(N-acetyl-alpha-D-galactosaminyl)-L-serine typically involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used to catalyze the transfer of N-acetyl-alpha-D-galactosamine residues to serine residues in polypeptides under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: O-(N-acetyl-alpha-D-galactosaminyl)-L-serine primarily undergoes glycosylation reactions. The compound can be further modified by the addition of other sugar residues, such as galactose, N-acetylglucosamine, fucose, and sialic acid, through the action of various glycosyltransferases .
Common Reagents and Conditions: The common reagents used in the synthesis of O-(N-acetyl-alpha-D-galactosaminyl)-L-serine include UDP-N-acetyl-alpha-D-galactosamine and polypeptide N-acetylgalactosaminyltransferase. The reaction typically occurs under physiological conditions, with the enzyme catalyzing the transfer of the sugar residue to the polypeptide .
Major Products: The major product of the reaction is O-(N-acetyl-alpha-D-galactosaminyl)-L-serine, which can be further modified by the addition of other sugar residues to form more complex glycoproteins .
Scientific Research Applications
Chemistry: In chemistry, O-(N-acetyl-alpha-D-galactosaminyl)-L-serine is used as a model compound to study the mechanisms of glycosylation reactions and the specificity of glycosyltransferases .
Biology: In biology, this compound is important for understanding the role of glycosylation in protein function and cellular processes. It is also used to study the biosynthesis of mucins and other glycoproteins .
Medicine: In medicine, O-(N-acetyl-alpha-D-galactosaminyl)-L-serine is studied for its role in various diseases, including cancer and congenital disorders of glycosylation. It is also used in the development of glycoprotein-based therapeutics .
Industry: In industry, this compound is used in the production of glycoproteins for various applications, including pharmaceuticals and biotechnology .
Comparison with Similar Compounds
O-(N-acetyl-alpha-D-galactosaminyl)-L-threonine: This compound is similar to O-(N-acetyl-alpha-D-galactosaminyl)-L-serine but involves the transfer of an N-acetyl-alpha-D-galactosamine residue to the hydroxyl group of a threonine residue instead of a serine residue.
O-(N-acetyl-alpha-D-glucosaminyl)-L-serine: This compound involves the transfer of an N-acetyl-alpha-D-glucosamine residue to the hydroxyl group of a serine residue.
Uniqueness: O-(N-acetyl-alpha-D-galactosaminyl)-L-serine is unique in its specific role in the initiation of mucin-type O-glycosylation. This process is crucial for the biosynthesis of mucins, which are important for the protection and lubrication of epithelial surfaces .
Properties
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-iodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369259 | |
| Record name | Iodoethane-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-58-1 | |
| Record name | Iodoethane-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethane-d5, iodo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is iodoethane-d5 used in surface science studies?
A1: this compound, like its non-deuterated counterpart, is primarily used as a model compound in surface science research. Its interaction with surfaces, particularly silicon, provides valuable insights into the dissociative adsorption mechanisms of alkyl halides. The deuterium labeling in this compound allows researchers to differentiate its fragments from those of the surface or other adsorbates using techniques like Temperature-Programmed Desorption (TPD) coupled with mass spectrometry. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















